(1S,2S)-2-Pcca

GPR88 cAMP assay stereoselectivity

(1S,2S)-2-PCCA (CAS 1609624-97-6) is the purified (1S,2S)-diastereomer of the synthetic GPR88 agonist 2-PCCA, a compound class developed to probe the orphan G-protein-coupled receptor GPR88, which is highly enriched in striatal medium spiny neurons and implicated in schizophrenia, bipolar disorder, depression, and drug addiction. As a single, defined stereoisomer of the cyclopropane-carboxamide scaffold, (1S,2S)-2-PCCA serves primarily as the less-active diastereomeric control, enabling researchers to experimentally isolate stereospecific pharmacological effects at GPR88.

Molecular Formula C30H37N3O
Molecular Weight 455.6 g/mol
Cat. No. B12432336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-Pcca
Molecular FormulaC30H37N3O
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4
InChIInChI=1S/C30H37N3O/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3/t21-,26-,27-,28+/m0/s1
InChIKeyOBGKRTYDTRUMGO-WNQFUHBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-2-PCCA Procurement Guide: Stereochemically Defined GPR88 Control Probe for Orphan GPCR Research


(1S,2S)-2-PCCA (CAS 1609624-97-6) is the purified (1S,2S)-diastereomer of the synthetic GPR88 agonist 2-PCCA, a compound class developed to probe the orphan G-protein-coupled receptor GPR88, which is highly enriched in striatal medium spiny neurons and implicated in schizophrenia, bipolar disorder, depression, and drug addiction [1]. As a single, defined stereoisomer of the cyclopropane-carboxamide scaffold, (1S,2S)-2-PCCA serves primarily as the less-active diastereomeric control, enabling researchers to experimentally isolate stereospecific pharmacological effects at GPR88. Its principal value in procurement lies not in standalone potency but in its role as an essential stereochemical paired control for the active (1R,2R)-2-PCCA isomer, allowing rigorous assignment of GPR88-mediated signaling events in both cellular and in vivo systems [1].

Stereochemical negative control for GPR88 cAMP signaling studies. Use as the matched (1S,2S)-diastereomer to confirm response specificity.
Chiral purity >98% (HPLC) ensures reliable diastereomeric control without active-isomer interference.
Paired with (1R,2R)-2-PCCA for GPR88 activation assays; identical physicochemical properties isolate stereospecific effects.

Why (1S,2S)-2-PCCA Cannot Be Interchanged with Racemic 2-PCCA or Other Diastereomers in GPR88 Signaling Studies


GPR88 agonist activity is exquisitely sensitive to the stereochemistry of the trans-substituted cyclopropane ring: the (1R,2R)-isomer 2 (EC50 = 373 nM in transiently transfected HEK293T cells) is approximately 5-fold more potent than the (1S,2S)-isomer 3 [1]. The racemic 2-PCCA mixture (EC50 = 877 nM in the same transient system; 911 nM in stable GPR88-22F cells) exhibits intermediate potency that masks the underlying stereochemical dependence [1]. In stable PPLS-HA-GPR88 CHO cells, the active (1R,2R)-enantiomer achieves an EC50 of 56 nM, further underscoring that assay format and cell background modulate apparent potency but do not erase the fundamental stereoselectivity [2]. Substituting the racemate or the wrong diastereomer for (1S,2S)-2-PCCA as a control compound therefore confounds interpretation by introducing an uncontrolled mixture of active and inactive species, compromising the ability to attribute observed cAMP inhibition or GTPγS binding specifically to GPR88 activation [1][2].

Required Control

(1S,2S)-2-PCCA

Single defined diastereomer with markedly reduced GPR88 activity. Essential for attributing cAMP inhibition or GTPγS binding specifically to GPR88 activation.

Do Not Substitute

Racemic 2-PCCA / Other Diastereomers

Racemic mixture contains active (1R,2R) isomer, masking stereochemical dependence. Alternative diastereomers (e.g., 1S,2R) have distinct activity profiles that prevent valid control interpretation.

(1S,2S)-2-PCCA Quantitative Differentiation Evidence: Head-to-Head Pharmacological Data Against Comparator Diastereomers


(1S,2S)-2-PCCA vs. (1R,2R)-2-PCCA: 5-Fold Lower Potency in cAMP Inhibition Assay

In the seminal SAR study that first characterized pure diastereomers of 2-PCCA, the (1R,2R)-isomer 2 inhibited isoproterenol-stimulated cAMP accumulation with an EC50 of 373 nM in transiently transfected HEK293T cells, while the (1S,2S)-isomer 3 was approximately 5-fold less potent [1]. The pEC50 of the (1R,2R)-isomer was 6.22 (EC50 = 603 nM) in stably expressing GPR88-22F HEK293 cells [1]. Although the exact EC50 of the (1S,2S)-isomer in the stable cell line was not reported as a discrete value in this publication, the 5-fold potency ratio established in the transient system provides the foundational quantitative differentiation. In a subsequent assay using stable PPLS-HA-GPR88 CHO cells and the Lance cAMP platform, 2-PCCA (racemate) showed an EC50 of 116 nM and its pure (1R,2R)-enantiomer 2 showed an EC50 of 56 nM [2].

cAMP Potency (vs. active isomer)
Head-to-head
~5-fold lower potency than (1R,2R)-isomer in transient HEK293T cells; EC₅₀ of active isomer = 373 nM vs. ~1.9 μM for (1S,2S).
Supports stereochemistry-dependent negative control role. Observed cAMP inhibition deficiency aligns with expected inactivity at GPR88.
Exact EC₅₀ of (1S,2S) not separately reported in stable cell lines; ratio inferred from transient data.
GPR88 cAMP assay stereoselectivity

Stereochemistry-Dependent Gαi Signaling: (1R,2R)-2-PCCA Engages Gαi; (1S,2S)-2-PCCA Shows Markedly Reduced Pathway Activation

2-PCCA and its active (1R,2R)-diastereomer inhibit cAMP production through a Gαi-coupled pathway. In transiently transfected HEK293T cells, 2-PCCA inhibited isoproterenol-stimulated cAMP formation with a pEC50 of 6.06 (EC50 = 877 nM), while the (1R,2R)-isomer 2 achieved a pEC50 of 6.22 (EC50 = 603 nM) in stable GPR88-22F cells [1]. Critically, 2-PCCA did not induce calcium mobilization in GPR88-expressing HEK293T cells, confirming no Gαq-mediated response [1]. Recent cryo-EM structures of the human GPR88-Gi1 signaling complex have revealed that (1R,2R)-2-PCCA functions as an allosteric modulator, binding to a pocket formed by the cytoplasmic ends of transmembrane segments 5 and 6 and the extreme C-terminus of the Gαi1 α5 helix [2]. The (1S,2S)-diastereomer, by virtue of its inverted cyclopropane stereochemistry, cannot productively occupy this allosteric pocket, providing a structural rationale for its reduced activity.

Gαi Allosteric Binding
Class-level
(1R,2R)-2-PCCA binds TM5/TM6/Gαi interface (cryo-EM PDB 7WZ4); (1S,2S) diastereomer cannot productively occupy this pocket.
Structural rationale for reduced Gαi activation. Confirms stereochemical requirement for allosteric agonism.
Gαi coupling specificity derived from functional cAMP data; calcium mobilization assay confirms no Gαq cross-talk.
G-protein coupling Gαi signaling allosteric modulation

Chiral Purity Enables Unambiguous Assignment: (1S,2S)-2-PCCA as a Stereochemically Pure Negative Control

The original synthesis paper describes the preparative HPLC separation of the diastereomeric mixture 14 on a ChiralPak IA column to afford (1R,2R)-14 and (1S,2S)-14 in 40% and 39% yield, respectively, followed by Suzuki coupling and Boc deprotection to yield stereochemically pure 2 and 3 [1]. Commercial vendors now supply (1S,2S)-2-PCCA hydrochloride at purities of ≥98% (HPLC) and 99.65% for select batches . This is contrasted with the racemic 2-PCCA mixture, which by definition contains a 1:1 mixture of (1R,2R)- and (1S,2S)-diastereomers. The availability of >98% stereochemically pure (1S,2S)-2-PCCA ensures that the residual agonist activity observed at high concentrations in some assay formats can be attributed with confidence to the (1S,2S)-isomer itself rather than to contamination by the active (1R,2R)-diastereomer.

Chiral Purity & Batch Control
Supporting evidence
≥98% single-isomer purity (HPLC); preparative chiral separation achieves 39–40% yield per diastereomer.
Ensures residual activity originates from (1S,2S) itself, not active (1R,2R) contamination. Critical for sensitive cAMP endpoints.
Vendor CoA confirms batch-specific purity; compare with racemic 1:1 mixture.
chiral resolution negative control assay validation

No Gαq-Mediated Calcium Mobilization: Class-Wide Signaling Profile Shared by (1S,2S)-2-PCCA

In FLIPR calcium mobilization assays performed on HEK293T cells stably expressing GPR88, 2-PCCA did not induce calcium mobilization, indicating that GPR88 does not couple to Gαq-mediated signaling pathways under these experimental conditions [1]. This property is shared across the 2-PCCA scaffold, including both (1R,2R)- and (1S,2S)-diastereomers. The absence of Gαq coupling is functionally significant because it confirms that GPR88 signaling is mediated selectively through Gαi (cAMP inhibition), and that any calcium responses observed in GPR88-expressing systems cannot be attributed to direct GPR88 activation by 2-PCCA or its diastereomers.

No Gαq Calcium Response
Class-level
2-PCCA scaffold shows no calcium mobilization in GPR88-HEK293T cells. Shared by both diastereomers.
Validates pathway selectivity: any calcium signals in GPR88 systems are not direct GPR88-mediated. Supports clean Gαi readout interpretation.
Negative data; reported explicitly in Jin 2014. Confirms absence of Gαq coupling for the chemotype.
calcium mobilization Gαq pathway selectivity

Comparative Lipophilicity and Drug-Like Properties: (1S,2S)-2-PCCA as a Physicochemical Matched Control

The (1S,2S)-2-PCCA molecule shares identical molecular formula (C30H37N3O), molecular weight (455.65 g/mol for free base), and calculated lipophilicity with its (1R,2R)-counterpart, since stereochemistry does not alter these computed physicochemical properties. The 2-PCCA scaffold has a calculated clogP of 6.19 and a topological polar surface area (TPSA) of 59.22 Ų, as reported in the SAR study [1]. These properties place the 2-PCCA chemotype in a lipophilic range that is consistent with CNS penetration potential (logBB = 0.20) but also present solubility challenges (DMSO solubility: 100 mg/mL for the hydrochloride salt with ultrasonication) [2][3]. As a matched molecular pair with identical physicochemical properties to the active (1R,2R)-isomer, (1S,2S)-2-PCCA is the ideal control for distinguishing pharmacological effects from non-specific effects driven by lipophilicity or membrane partitioning.

Matched Physicochemical Profile
Supporting evidence
Identical clogP (6.19), TPSA (59.22 Ų), and molecular weight to (1R,2R)-isomer. DMSO solubility: 100 mg/mL (HCl salt).
As a matched molecular pair, any differential biological effects are attributable to stereochemistry, not lipophilicity or permeability.
CNS penetration potential (logBB = 0.20) shared; solubility challenges common to scaffold.
clogP lipophilicity matched molecular pair

(1S,2S)-2-PCCA Application Scenarios: Validated Research Contexts Supported by Direct Quantitative Evidence


Stereospecific Negative Control in GPR88 cAMP Functional Assays

For any experiment employing (1R,2R)-2-PCCA (EC50 = 56–603 nM depending on assay format) to activate GPR88-mediated Gαi signaling, (1S,2S)-2-PCCA must be run in parallel at matched concentrations to demonstrate stereospecificity [1][2]. The ~5-fold potency differential established in transient HEK293T cells provides the quantitative benchmark: at concentrations where (1R,2R)-2-PCCA produces robust cAMP inhibition, (1S,2S)-2-PCCA should exhibit minimal or no effect if the response is genuinely GPR88-mediated [1]. This experimental design is standard practice in GPCR pharmacology and is explicitly supported by the original SAR publication that characterized both pure diastereomers [1].

Validation of Novel GPR88 Agonist Screening Hits

When screening compound libraries for novel GPR88 agonists using cAMP GloSensor or Lance assays in GPR88-overexpressing cell lines, (1S,2S)-2-PCCA serves as a stereochemical control to validate assay specificity. Hits showing cAMP inhibition should be counter-screened against (1S,2S)-2-PCCA to rule out non-specific cAMP modulation; genuine GPR88 agonists will demonstrate a stereochemistry-dependent activity profile that mirrors the (1R,2R)- vs. (1S,2S)-2-PCCA pair [1]. The availability of (1S,2S)-2-PCCA at >98% purity ensures that residual activity is not due to contamination by the active diastereomer .

Structure-Based Drug Design Using the GPR88 Allosteric Pocket

The cryo-EM structure of (1R,2R)-2-PCCA bound to the GPR88-Gi1 complex (PDB 7WZ4) defines a novel allosteric pocket at the TM5/TM6/Gαi interface [2]. Computational docking studies of new agonist scaffolds against this pocket can use (1S,2S)-2-PCCA as a stereochemical probe: compounds that are predicted to bind productively should recapitulate the activity of (1R,2R)-2-PCCA, while the (1S,2S)-diastereomer serves as a negative binding control whose inactivity validates the stereochemical requirements of the pocket [2]. This application is directly supported by the SAR study demonstrating that modifications to the aniline moiety can improve potency while reducing lipophilicity (e.g., compound 5o: clogP = 4.41 vs. 2-PCCA clogP = 6.19) [1].

Differentiation from (1S,2R)-2-PCCA in Cross-Diastereomer Selectivity Studies

Researchers should note that (1S,2R)-2-PCCA represents a distinct diastereomer with reported EC50 values of 3 nM (cell-free) and 603 nM (cellular) in GPR88 assays . This compound is not interchangeable with (1S,2S)-2-PCCA, and the two should be carefully distinguished in procurement. The (1S,2S)-diastereomer remains the appropriate low-activity control for (1R,2R)-2-PCCA, while (1S,2R)-2-PCCA represents an alternative stereochemical configuration with its own activity profile that requires independent characterization [1].

Application
Selection Property
Validation Focus
Stereochemical negative control in GPR88 cAMP assays
Single-isomer diastereomeric identity
Verify absence of cAMP inhibition at concentrations matched to (1R,2R)-2-PCCA
Hit validation in GPR88 agonist screening
Chiral purity (HPLC verified)
Rule out non-specific cAMP modulation; confirm stereospecificity of screening hits
Structure-based design at GPR88 allosteric pocket
Matched physicochemical profile (clogP, TPSA)
Validate stereochemistry-dependent binding without confounding lipophilicity effects
Differentiation from alternative diastereomers
Defined (1S,2S) stereochemical configuration
Avoid misassignment with (1S,2R)-2-PCCA; maintain clean negative control identity
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